![molecular formula C15H20N4O4S2 B2588089 4-(dimethylsulfamoyl)-N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide CAS No. 941899-20-3](/img/structure/B2588089.png)

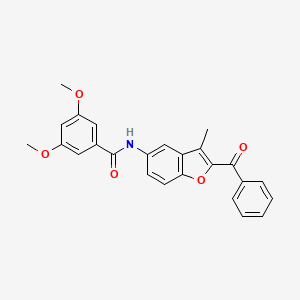

4-(dimethylsulfamoyl)-N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

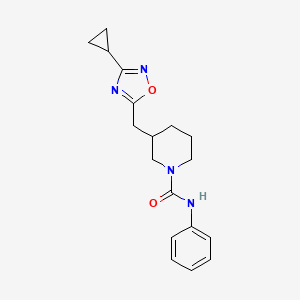

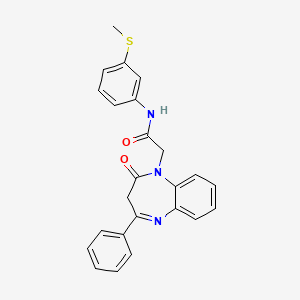

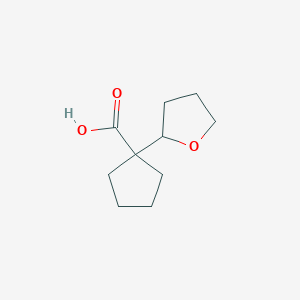

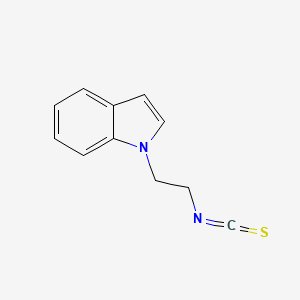

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. The presence of the oxadiazole ring could potentially introduce some rigidity into the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfamoyl, sulfanyl, and oxadiazole groups. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the sulfamoyl and sulfanyl groups could potentially make the compound polar and influence its solubility .Aplicaciones Científicas De Investigación

- The compound has been investigated as an HDAC inhibitor. HDACs play a crucial role in regulating gene expression by modulating histone acetylation. Inhibition of HDACs can lead to altered gene expression patterns, making them potential targets for cancer therapy .

- HDAC inhibitors are a new class of cytostatic agents that show promise in cancer treatment. By blocking HDAC activity, they promote histone acetylation, leading to changes in chromatin structure and gene transcription. This can affect cell cycle progression, apoptosis, and differentiation .

- Due to its HDAC inhibitory activity, this compound may have potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, evaluating its cytotoxicity and ability to induce apoptosis .

- Researchers have developed protocols to precisely control the generation of sulfonyl radicals from dimethylsulfamoyl chloride. These radicals can be harnessed for the synthesis of alkylsulfonamides and sulfonates, which are essential in medicinal research .

Histone Deacetylase (HDAC) Inhibition

Anticancer Properties

Sulfonyl Radical Generation for Medicinal Chemistry

Direcciones Futuras

Propiedades

IUPAC Name |

4-(dimethylsulfamoyl)-N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O4S2/c1-4-9-24-15-18-17-13(23-15)10-16-14(20)11-5-7-12(8-6-11)25(21,22)19(2)3/h5-8H,4,9-10H2,1-3H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWALJWGCHQIDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylsulfamoyl)-N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2588011.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(2-ethylpiperidin-1-yl)ethanone](/img/structure/B2588013.png)

![N,N-dimethyl-N'-[2-(2-nitroethyl)phenyl]urea](/img/structure/B2588015.png)

![N-(1-Cyanocyclohexyl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2588017.png)

![3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2588018.png)

![1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2588019.png)

![3-{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B2588026.png)